Erythbidin A

Vue d'ensemble

Description

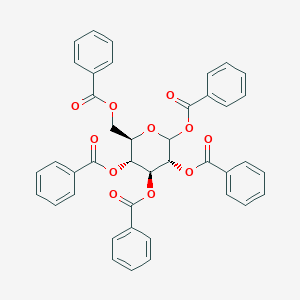

Erythbidin A, a novel compound isolated from the wood of Erythrina x bidwillii, has attracted scientific interest due to its unique structure and potential applications. This compound, along with known isoflavans such as phaseollinisoflavan and pterocarpan sandwicensin, contributes to the diverse phytochemical profile of the Erythrina species. Erythbidin A is characterized by a distinct dimethylpyrene substitution at the 2′,3′-position, distinguishing it from other isoflavans and highlighting its chemical significance (Tanaka et al., 1998).

Synthesis Analysis

The synthesis of Erythbidin A and its analogs has not been directly detailed in the available literature through the search. However, the synthesis of complex organic molecules often involves multi-step reactions, including the formation of key intermediates, functional group transformations, and chiral center generation. For compounds similar to Erythbidin A, methodologies such as oxidative phenol dearomatization mediated by hypervalent iodine reagents could be relevant, as demonstrated in the synthesis of the erythrina alkaloid erysotramidine, which also employs a novel route to a key indolinone moiety (L'homme et al., 2014).

Molecular Structure Analysis

The molecular structure of Erythbidin A, featuring a dimethylpyrene substitution, suggests a complex architecture with significant implications for its chemical behavior and interactions. The structure is a testament to the compound's biosynthesis pathway, potentially involving unique enzyme-mediated processes that result in the distinct spiro[2H-indole-2,5'(4'H)-thiazol]-3-one structure found in related compounds like erucalexin (Pedras et al., 2006).

Applications De Recherche Scientifique

Antibacterial Activity : Erythbidin E, a compound related to Erythbidin A, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Tanaka et al., 2007).

Phytoestrogens and Neurological Health : Phytoestrogens, which Erythbidin A may be classified under, have been studied for their potential in sustaining neurological health and preventing Alzheimer's disease (Du et al., 2006).

Cardiovascular Disease Treatment : The use of medicinal herbs, which might include compounds like Erythbidin A, has shown promise in treating cardiovascular diseases by improving conditions such as dyslipidemia, atherosclerosis, and hypertension (Chávez-Castillo et al., 2020).

Neuroprotection : Similar to other phytoestrogens, Erythbidin A could potentially exert neuroprotective effects at the plasma membrane. However, it's unclear if it can sustain neuron mitochondrial viability or induce cellular correlates of memory (Zhao et al., 2002).

Propriétés

IUPAC Name |

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythbidin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)